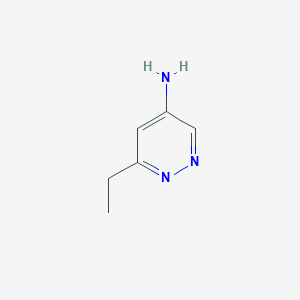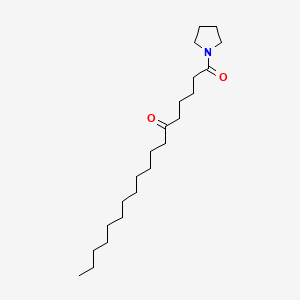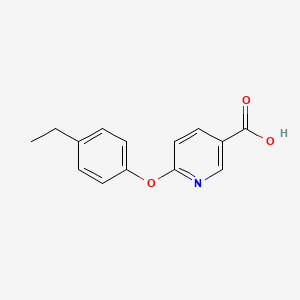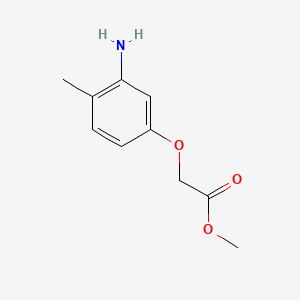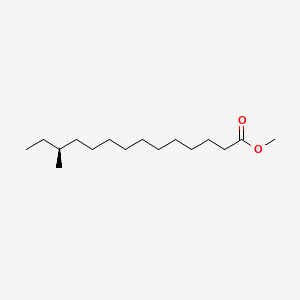
(S)-12-Methyltetradecanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-12-Methyltetradecanoic acid methyl ester is a methyl ester derivative of a branched-chain fatty acid. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-12-Methyltetradecanoic acid methyl ester typically involves the esterification of the corresponding fatty acid with methanol. This reaction is often catalyzed by acidic or basic catalysts. Common reagents include sulfuric acid, hydrochloric acid, or trimethylchlorosilane in methanol . The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, often involves the transesterification of triglycerides found in natural oils and fats. This process uses methanol and a catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters and glycerol .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-12-Methyltetradecanoic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces the corresponding fatty acid and methanol.
Oxidation: Produces various oxidation products, including aldehydes, ketones, and carboxylic acids.
Reduction: Produces the corresponding alcohol.
Applications De Recherche Scientifique
(S)-12-Methyltetradecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism of action of (S)-12-Methyltetradecanoic acid methyl ester involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl palmitate: Another fatty acid methyl ester with similar properties but a different carbon chain length.
Methyl stearate: Similar in structure but with a longer carbon chain.
Methyl oleate: An unsaturated fatty acid methyl ester with a double bond in the carbon chain.
Uniqueness
(S)-12-Methyltetradecanoic acid methyl ester is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to straight-chain fatty acid methyl esters. This branching can influence its melting point, solubility, and reactivity, making it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
62691-05-8 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
methyl (12S)-12-methyltetradecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3/t15-/m0/s1 |
Clé InChI |
BJIUDNXPLSJWKE-HNNXBMFYSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCCCC(=O)OC |
SMILES canonique |
CCC(C)CCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


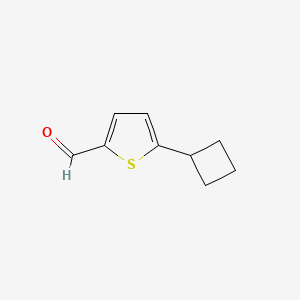
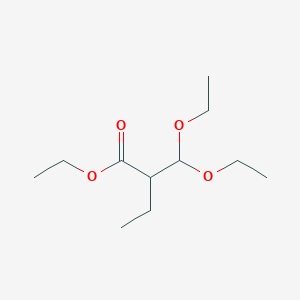
![2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide](/img/structure/B13927936.png)
![tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13927959.png)
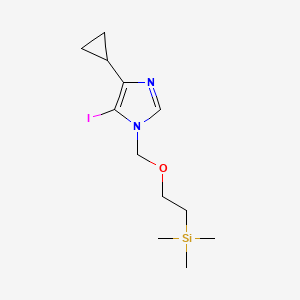
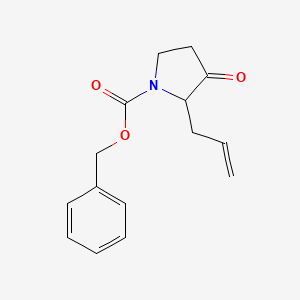
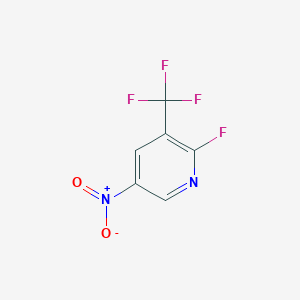
![2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13927977.png)
![8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile](/img/structure/B13927989.png)
